Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride

pKa modulation piperidine isostere basicity tuning

Piperidine-based leads often suffer from high basicity (pKa ~10.5) and CYP450-mediated oxidation. Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate HCl directly addresses these issues through gem-difluorination, delivering a measurable pKa shift (ΔpKa -3.14) into the CNS-optimal range (5.27-8.05) while eliminating metabolic soft spots. - Conformationally restricted 3-azabicyclo[3.3.1]nonane scaffold introduces defined 3D vectors for selectivity optimization. - 98% purity with batch-specific QC (NMR, HPLC, GC) supports DEL and library synthesis. - Available as a ready-to-derivatize ethyl ester for rapid amide coupling.

Molecular Formula C11H18ClF2NO2
Molecular Weight 269.72
CAS No. 2418709-45-0
Cat. No. B2802156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride
CAS2418709-45-0
Molecular FormulaC11H18ClF2NO2
Molecular Weight269.72
Structural Identifiers
SMILESCCOC(=O)C12CCCC(C1(F)F)CNC2.Cl
InChIInChI=1S/C11H17F2NO2.ClH/c1-2-16-9(15)10-5-3-4-8(6-14-7-10)11(10,12)13;/h8,14H,2-7H2,1H3;1H
InChIKeyUXVNLAABUSJPHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride


Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride (CAS 2418709-45-0) is a gem-difluorinated, bicyclic piperidine isostere building block [1]. It features the conformationally restricted 3-azabicyclo[3.3.1]nonane scaffold with a 9,9-difluoro substitution that profoundly modulates key physicochemical properties such as basicity (pKa) and lipophilicity (LogP) relative to non-fluorinated piperidine and 3-azabicyclo[3.3.1]nonane analogs [1]. The compound is supplied as the hydrochloride salt (MW 269.72, MF C11H18ClF2NO2) with a vendor-specified purity of 98% , and is available as a ready-to-derivatize ester for amide bond formation or further synthetic elaboration.

pKa-tuned isostere gem-Difluoro scaffold lowers basicity versus piperidine, supporting CNS research programs
Ready-to-derivatize ester Ethyl ester handle enables direct amide coupling for SAR exploration
Hydrochloride salt Improved handling and solubility for coupling chemistry workflows

Why Piperidine and Non-Fluorinated Scaffolds Fall Short vs. 9,9-Difluoro-3-azabicyclo[3.3.1]nonane


Piperidine and its simple 3-azabicyclo[3.3.1]nonane analogs are widely used in drug discovery but suffer from high basicity (pKa ~10.5–11.2) and metabolic liabilities at activated positions [1]. The gem-difluorination at the 9-position of the target compound dramatically lowers the pKa (ΔpKa of –3.14 relative to a non-fluorinated 3-azabicyclo[3.3.1]nonane analog) and shifts the LogP, placing it in a distinct region of the Craig plot (pKa 5.27–8.05) that is often more favorable for CNS drug candidates [1]. Simple substitution with a generic piperidine or a non-fluorinated bicyclic scaffold would fail to recapitulate these tuned physicochemical properties, leading to altered permeability, solubility, and off-target binding profiles that compromise structure-activity relationship (SAR) reproducibility and lead optimization campaigns [1].

Piperidine basicity shift
High pKa (~10.5–11.2) may alter permeability and CNS exposure profile compared to the low-pKa difluoro scaffold
Non-fluorinated analog mismatch
Absence of 9,9-difluoro group results in higher basicity and different LogP, which can shift SAR trends
Metabolic soft-spot vulnerability
Non-fluorinated bicycles retain oxidizable C–H bonds at bridgehead, potentially altering metabolic half-life

Quantitative Evidence for 9,9-Difluoro-3-azabicyclo[3.3.1]nonane vs. Analogs


pKa Reduction via 9,9-Difluorination

The 9,9-gem-difluorination in the target compound's core scaffold significantly reduces basicity compared to the non-fluorinated 3-azabicyclo[3.3.1]nonane analog. In a direct experimental comparison by acid-base titration, the fluorinated scaffold (compound 4 d) exhibited a ΔpKa of –3.14 relative to its non-fluorinated counterpart (compound 23) [1]. This decrease is consistent with the ΔpKa of –3.15 reported for 4,4-difluoropiperidine vs piperidine, confirming the class-level effect of gem-difluorination on alicyclic amines [1]. The target compound's pKa is thus predicted to fall within the low-pKa region (5.27–8.05) defined for gem-difluorinated 3-azabicyclo[3.3.1]alkanes on the Craig plot [1].

pKa Reduction
Head-to-head
ΔpKa = –3.14 vs non-fluorinated analog
Supports ionization-state tuning for CNS permeability
Measured by acid-base titration; class-consistent with 4,4-difluoropiperidine
pKa modulation piperidine isostere basicity tuning

Lipophilicity (LogP) Tuning on the Craig Plot

The target compound's core scaffold, when plotted on a Craig-type LogP–pKa diagram, occupies a low-pKa area (pKa 5.27–8.05) with a corresponding LogP that positions it for favorable CNS drug-likeness [1]. This region is distinct from piperidine (high pKa, low-to-moderate LogP) and non-fluorinated 3-azabicyclo[3.3.1]nonanes, offering a unique physicochemical fingerprint for isosteric replacement strategies that demand simultaneous tuning of basicity and lipophilicity [1].

LogP on Craig Plot
Class-level
Occupies unique low-pKa, moderate-LogP quadrant, distinct from piperidine and non-fluorinated bicycles
Enables simultaneous pKa/LogP optimization for ADME profiling
LogP determined for benzamide derivatives; class-level inference
LogP modulation Craig plot physicochemical property optimization

Metabolic Stability Boost by gem-Difluorination

The gem-difluoro moiety at the 9-position of the 3-azabicyclo[3.3.1]nonane scaffold is expected to block oxidative metabolism at that site, a strategy widely validated for gem-difluorinated alicyclic amines . The strong C–F bond (~485 kJ/mol) and the absence of hydrogen atoms at the fluorinated carbon eliminate a common metabolic soft spot, potentially improving metabolic half-life and reducing clearance compared to non-fluorinated 3-azabicyclo[3.3.1]nonane and piperidine analogs .

Metabolic Soft-Spot Blocking
Class-level
gem-Difluoro at C-9 blocks CYP oxidation (class-level evidence)
May support metabolic half-life improvement in lead series
No direct metabolic data for this compound; validate in microsomal assay
metabolic stability oxidative metabolism CYP450 gem-difluoro

Supplier Purity and Batch-to-Batch Consistency

The target compound is supplied by Leyan (CAS 2418709-45-0) with a specification purity of 98% . The free base (CAS 1373028-30-8) is also available at 98% purity from Bidepharm, which provides batch-specific QC data including NMR, HPLC, and GC . This contrasts with many research-grade 3-azabicyclo[3.3.1]nonane derivatives, which are often offered at lower purities (e.g., 95%) by Enamine for the parent 9,9-difluoro scaffold [1]. The hydrochloride salt form enhances handling and solubility compared to the free base, facilitating direct use in coupling reactions.

Supplier Purity & QC
Specification review
98% purity with NMR/HPLC/GC batch data (versus 95% grade for parent amine)
High purity may reduce SAR variability and re-synthesis efforts
Vendor specification sheet; confirm lot before use
purity QC batch consistency procurement

Conformational Rigidity and 3D Topology Advantage

The 3-azabicyclo[3.3.1]nonane scaffold enforces a defined, three-dimensional orientation of substituents that is fundamentally distinct from the chair-boat equilibrium of piperidine [1]. This conformational restriction reduces entropic penalties upon target binding and can enhance selectivity for protein targets that recognize specific 3D shapes. The 9,9-difluoro substitution further rigidifies the scaffold through the Thorpe–Ingold effect, limiting conformational flexibility compared to non-fluorinated analogs [1].

3D Scaffold Rigidity
Reported
Bicyclo[3.3.1]nonane enforces chair-chair conformation; Thorpe–Ingold effect from gem-difluoro
Pre-organized topology may support target selectivity profiling
Qualitative advantage based on scaffold design and molecular mechanics
conformational restriction 3D topology piperidine isostere Fsp3

Application Scenarios: 9,9-Difluoro-3-azabicyclo[3.3.1]nonane


CNS Drug Discovery: Fine-Tuning Basicity and Lipophilicity for Brain Penetration

In CNS lead optimization, achieving optimal brain exposure often requires a pKa in the range of 5–8 and a moderate LogP (2–4) to balance passive permeability with P-glycoprotein efflux avoidance. The target compound's core scaffold populates precisely this physicochemical space (pKa 5.27–8.05, with LogP tuned by the ethyl ester moiety) as demonstrated on the Craig plot [1]. Its significantly reduced basicity (ΔpKa –3.14 vs non-fluorinated analog) minimizes lysosomal trapping—a common cause of poor CNS exposure for basic amines—making it a strategic alternative to piperidine for CNS-targeted programs [1].

Scaffold-Hopping in Kinase and GPCR Inhibitor Programs

Many kinase and GPCR inhibitors rely on piperidine or piperazine linkers that present a relatively flat topology. Replacing these with the conformationally restricted 3-azabicyclo[3.3.1]nonane scaffold of the target compound introduces a defined 3D vector that can probe new regions of the target binding pocket, potentially improving selectivity against closely related off-targets [1]. The ethyl ester handle at the 1-position provides a convenient synthetic entry point for amide coupling with carboxylic acid-bearing warheads, enabling rapid library synthesis during hit-to-lead and lead optimization phases.

Metabolic Soft-Spot Blocking in Early Lead Series

For lead series where CYP450-mediated oxidation at the piperidine α-carbon is identified as a major clearance pathway, the gem-difluoro substitution in the target compound eliminates this metabolic soft spot by replacing the oxidizable C–H bonds with stable C–F bonds . Incorporating the target compound as a building block early in the lead optimization cascade can preemptively address metabolic stability issues, reducing the need for iterative analog synthesis and shortening the design-make-test cycle .

Fragment-Based Drug Discovery and DEL Synthesis

The target compound's 98% purity with batch-specific QC data (NMR, HPLC, GC) ensures reliable on-DNA coupling efficiency and product integrity for DEL applications, where impurities can compromise library quality and sequencing fidelity. Its balanced physicochemical profile (moderate LogP, controlled pKa) also makes it suitable as a fragment hit follow-up scaffold where incremental property modulation is critical for achieving ligand efficiency metrics.

Application
Selection Property
Validation Focus
CNS exposure profiling research
Reduced pKa & balanced LogP
Brain penetration assay (P-gp efflux, permeability)
Kinase/GPCR inhibitor scaffold-hopping
Conformationally restricted 3D scaffold
Off-target selectivity profiling and binding assay
Metabolic soft-spot blocking studies
gem-Difluoro C-9 metabolic blocking
Microsomal stability and CYP metabolism assay
DEL / fragment-based screening
High purity and ester handle
On-DNA coupling yield and QC verification
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